molecular formula C23H29NO4 B1143103 tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate CAS No. 188867-89-2

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate

Cat. No. B1143103
CAS RN: 188867-89-2
M. Wt: 383.49
InChI Key:
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Description

Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate, also known as Boc-D-phenylalanine-3R,4R-dihydroxyphenylalanine-O-benzyl ester, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine, which is a neurotransmitter that is deficient in Parkinson's disease.
Biochemical and Physiological Effects:
Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to increase dopamine levels in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate in lab experiments include its high yield and purity after synthesis, as well as its well-documented anti-inflammatory, analgesic, and anti-tumor properties. However, its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic applications.

Future Directions

For research on tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate include further investigation of its mechanism of action, as well as its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. Additionally, its anti-tumor properties warrant further investigation for potential use in cancer therapy.

Scientific Research Applications

Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo studies. Additionally, it has been investigated as a potential drug candidate for the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTOCUHAQHZOGJ-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940397
Record name tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate

CAS RN

188867-89-2
Record name tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In an analogous manner to that described in Example 22(k), by acylating (3RS,4RS)-4-[4-(3-hydroxy-propoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate with benzoyl chloride there was obtained tert-butyl (3RS,4RS)-4-[4-(3-benzoyloxy-propoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; Rf : 0.84 (SiO2, hexane:ethyl acetate=1:1). (d) A mixture of 1.0 g (3.41 mmol) of tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate, 471 mg (34.1 mmol, 10 eq.) of potassium carbonate and 607 ml (5.11 mmol, 1.5 eq.) of benzyl bromide in 30 ml of dimethylformamide was stirred at room temperature for 2 hours and at 80° C. for 15 hours. Subsequently, 471 mg (34.1 mmol, 10 eq.) of potassium carbonate and 607 ml (5.11 mmol, 1.5 eq.) of benzyl bromide were again added and the mixture was stirred at 80° C. for a further 6 hours. The reaction mixture, cooled to room temperature, was poured into 300 ml of an ice/water mixture and extracted three times with 250 ml of ethyl acetate. The organic phases were washed once with water and once with saturated sodium chloride solution, dried over magnesium sulphate, evaporated under reduced pressure and dried in a high vacuum. The yellow oil (1.82 g) was separated on silica gel using an eluent gradient of 4:1 to 3:2 of a mixture of hexane and ethyl acetate as the eluent. There were obtained 620 mg (72% of theory) of tert-butyl (3RS,4RS)-4-(4-benzyloxy-phenyl)-3-hydroxy-piperidine-1-carboxylate which, after recrystallization from a mixture of methylene chloride and hexane, gave 361 mg (28% of theory) as a white, crystalline product; MS: 383 (M)+.
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471 mg
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607 mL
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471 mg
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607 mL
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ice water
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300 mL
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Synthesis routes and methods III

Procedure details

Analogously to Method I, 9.89 g of tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate and 4.84 ml of benzyl chloride are reacted. The title compound is obtained as a white solid. Rf=0.53 (1:1 EtOAc-heptane); Rt=4.96.
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9.89 g
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reactant
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4.84 mL
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 1.0 g (3.41 mmol) of tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate, 471 mg (34.1 mmol, 10 eq.) of potassium carbonate and 607 ml (5.11 mmol, 1.5 eq.) of benzyl bromide in 30 ml of dimethylformamide was stirred at room temperature for 2 hours and at 80° C. for 15 hours. Subsequently, 471 mg (34.1 mmol, 10 eq.) of potassium carbonate and 607 ml (5.11 mmol, 1.5 eq.) of benzyl bromide were again added and the mixture was stirred at 80° C. for a further 6 hours. The reaction mixture, cooled to room temperature, was poured into 300 ml of an ice/water mixture and extracted three times with 250 ml of ethyl acetate. The organic phases were washed once with water and once with saturated sodium chloride solution, dried over magnesium sulphate, evaporated under reduced pressure and dried in a high vacuum. The yellow oil (1.82 g) was separated on silica gel using an eluent gradient of 4:1 to 3:2 of a mixture of hexane and ethyl acetate as the eluent. There were obtained 620 mg (72% of theory) of tert-butyl (3RS,4RS)-4-(4-benzyloxy-phenyl)-3-hydroxy-piperidine-1-carboxylate which, after recrystallization from a mixture of methylene chloride and hexane, gave 361 mg (28% of theory) as a white, crystalline product; MS: 383 (M)+.
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
607 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step Two
Quantity
607 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

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